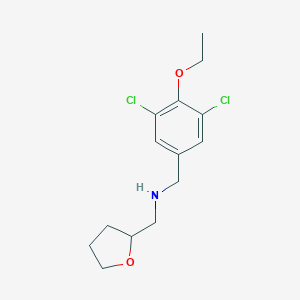
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as DEFMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DEFMA is a derivative of benzylamine and has been synthesized through various methods.
Scientific Research Applications
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. Studies have shown that this compound has a high affinity for sigma receptors, which are involved in various physiological and pathological processes. This compound has also been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine binds to sigma receptors, which are located in various tissues and organs, including the brain, heart, and lungs. Sigma receptors are involved in various physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation. Studies have shown that this compound has a high affinity for sigma-1 receptors, which are involved in modulating calcium signaling, protein folding, and mitochondrial function.
Biochemical and physiological effects:
This compound has been shown to have neuroprotective and anti-inflammatory effects in various animal models. Studies have also shown that this compound can modulate calcium signaling and mitochondrial function, which are important processes in the maintenance of cellular homeostasis. This compound has also been shown to have antitumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has shown promising results in various preclinical studies, making it a potential candidate for further research and development. However, there are limitations to the use of this compound in lab experiments, including its low solubility in water and its potential toxicity at high doses. Further studies are needed to determine the optimal dosage and administration route for this compound in various applications.
Future Directions
There are several future directions for the research and development of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including neurodegenerative diseases and cancer. Further studies are also needed to elucidate the mechanism of action of this compound and its interaction with sigma receptors.
In conclusion, this compound is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. Studies have shown that this compound has a high affinity for sigma receptors and has neuroprotective and anti-inflammatory effects. Further research is needed to determine the optimal dosage and administration route for this compound and to investigate its potential therapeutic applications.
Synthesis Methods
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been synthesized through various methods, including the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of a reducing agent such as sodium borohydride. The synthesis of this compound has also been achieved through the reaction of 3,5-dichloro-4-ethoxybenzyl chloride with tetrahydro-2-furanylmethylamine in the presence of a base such as triethylamine.
properties
Molecular Formula |
C14H19Cl2NO2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C14H19Cl2NO2/c1-2-18-14-12(15)6-10(7-13(14)16)8-17-9-11-4-3-5-19-11/h6-7,11,17H,2-5,8-9H2,1H3 |
InChI Key |
RKRFXVCBJPNMJU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2CCCO2)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2CCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)


![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)




